4-[5-(4-Fluorophenyl)-2h-tetrazol-2-yl]butanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of related tetrazole compounds involves the reaction of mercaptotetrazoles with halogenated butanones. For instance, the synthesis of 1-substituted 4-(5-tetrazolyl)thio-1-butanones, which share a similar tetrazole moiety to our compound of interest, was achieved by reacting 5-mercaptotetrazoles with 4-halogeno-1-butanones . This suggests that a similar approach could potentially be used to synthesize 4-[5-(4-Fluorophenyl)-2h-tetrazol-2-yl]butanoic acid by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
While the molecular structure of 4-[5-(4-Fluorophenyl)-2h-tetrazol-2-yl]butanoic acid is not analyzed in the provided papers, the structure-activity relationships of similar tetrazole compounds are discussed . The presence of the tetrazole ring is a common feature in these molecules, which is known to contribute to biological activity, such as antiulcer effects.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of 4-[5-(4-Fluorophenyl)-2h-tetrazol-2-yl]butanoic acid. However, they do provide insights into the reactivity of related compounds. For example, the oxidation kinetics of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate in the presence of oxalic acid has been studied, indicating that the reaction is catalyzed by H+ ions and is sensitive to the solvent composition . This information could be relevant when considering the reactivity of the fluorophenyl group in the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-[5-(4-Fluorophenyl)-2h-tetrazol-2-yl]butanoic acid are not detailed in the provided papers. However, the papers do discuss the properties of structurally related compounds. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid is described as a multireactive building block for heterocyclic synthesis, which suggests that the fluorophenyl group in our compound may also confer reactivity that could be exploited in synthetic applications .
Relevant Case Studies
No specific case studies involving 4-[5-(4-Fluorophenyl)-2h-tetrazol-2-yl]butanoic acid are mentioned in the provided papers. However, the papers do include case studies of related compounds, such as the use of 4-chloro-2-fluoro-5-nitrobenzoic acid in solid-phase synthesis to create various heterocyclic scaffolds, which are important in drug discovery . This indicates that the compound of interest may also have potential applications in the development of new pharmaceuticals.
properties
IUPAC Name |
4-[5-(4-fluorophenyl)tetrazol-2-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O2/c12-9-5-3-8(4-6-9)11-13-15-16(14-11)7-1-2-10(17)18/h3-6H,1-2,7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCJMBUMFWOOPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(N=N2)CCCC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(4-Fluorophenyl)-2h-tetrazol-2-yl]butanoic acid |
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